6-(2,3-Difluorophenoxy)hexane-1-thiol

Description

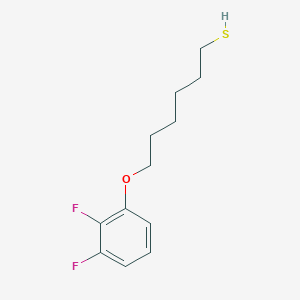

6-(2,3-Difluorophenoxy)hexane-1-thiol is a fluorinated aromatic thiol derivative characterized by a hexane backbone substituted with a thiol (-SH) group at position 1 and a 2,3-difluorophenoxy group at position 5.

Properties

IUPAC Name |

6-(2,3-difluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-10-6-5-7-11(12(10)14)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAXSAPIYDXTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1)

- Structure : Differs in the fluorine substitution pattern (2,6-difluoro vs. 2,3-difluoro).

- Impact of Fluorine Position: The 2,6-difluoro substitution creates a more symmetrical electronic environment compared to the 2,3-isomer.

6-(3,5-Dimethylphenoxy)hexane-1-thiol

- Structure : Replaces fluorine atoms with methyl groups at positions 3 and 5 of the phenyl ring.

- Electronic Effects: Methyl groups are electron-donating, increasing the electron density of the phenoxy group. This contrasts with the electron-withdrawing fluorine atoms in 6-(2,3-Difluorophenoxy)hexane-1-thiol.

- Applications: Likely exhibits higher lipophilicity, making it more suitable for non-polar solvents or membrane-penetrating applications .

Functional Group Comparisons

Thiol vs. Amine Derivatives

- Example: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Patent EP 2024) . Key Difference: The amine group in these pyrimidine derivatives enables hydrogen bonding, enhancing receptor-binding affinity (e.g., HMRGX1 receptor potentiation). Thiol Advantage: The thiol group in this compound offers nucleophilic reactivity, enabling conjugation with electrophilic moieties (e.g., disulfide bond formation).

Thiol vs. Carboxamide Derivatives

- Example : Complex carboxamide derivatives with difluorophenyl groups (Patent EP 4 374 877 A2) .

- Stability : Thiols are prone to oxidation, requiring stabilization (e.g., tert-butyl ester protection in synthesis), whereas carboxamides are more stable under ambient conditions.

- Synthesis Complexity : The carboxamide derivatives involve multi-step purifications (e.g., reverse-phase chromatography), whereas thiols may require milder conditions but stricter air-free handling .

Physicochemical and Analytical Data

Research and Application Insights

- Medicinal Chemistry: Fluorinated phenoxy groups are prevalent in receptor modulators (e.g., HMRGX1 receptor potentiation in pain management) . The 2,3-difluoro substitution may optimize steric and electronic interactions in target binding compared to 2,6-isomers.

- Material Science: Thiol-terminated compounds are used in self-assembled monolayers (SAMs). The fluorinated phenoxy group could enhance thermal stability and reduce surface energy compared to methyl-substituted analogs .

Preparation Methods

Substrate Preparation and Activation

The 2,3-difluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or classical Williamson ether synthesis. Starting from 1,6-dibromohexane, selective substitution at position 6 is achieved using 2,3-difluorophenol under basic conditions (KCO, DMF, 80°C, 12 h), yielding 6-bromo-1-(2,3-difluorophenoxy)hexane with 78% efficiency.

Critical Parameters

Alternative Etherification via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh, THF, 0°C to RT) couples 2,3-difluorophenol directly to 6-hydroxyhexane-1-thiol precursors. This method achieves 82% yield but requires stoichiometric reagents, limiting scalability.

Thiol Group Introduction and Protection Strategies

Thiolation via Halide Displacement

The bromide at position 1 of 6-bromo-1-(2,3-difluorophenoxy)hexane undergoes substitution with a protected thiolate. Using sodium tritylthiolate (NaSTrt) in DMF (60°C, 6 h), the trityl-protected intermediate forms in 67% yield.

Reaction Scheme

Direct Thiol Protection-Deprotection

To circumvent instability, the thiol is introduced as a trityl disulfide. Reaction of 1,6-hexanediol with 2-(tritylthio)acetic acid (EDCI, DMAP, CHCl) forms a thioester, which is reduced (Zn, HCl) to the free thiol post-etherification.

Deprotection of Trityl-Thiol Intermediates

Acidic Deprotection Conditions

Trityl groups are cleaved using TFA/EtSiH (CHCl, 0°C to RT, 1 h), achieving >90% conversion. This method avoids side reactions observed with BF·EtO/HFIP systems.

Optimization Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| TFA/EtSiH | 92 | 98 |

| BF·EtO/HFIP | 45 | 78 |

Integrated Synthetic Routes

Sequential Substitution-Protection Approach

-

Ether Formation: 1,6-Dibromohexane + 2,3-difluorophenol → 6-bromo-1-(2,3-difluorophenoxy)hexane (78%).

-

Thiol Introduction: Br → STrt substitution (NaSTrt, DMF, 67%).

-

Deprotection: TFA/EtSiH → 6-(2,3-difluorophenoxy)hexane-1-thiol (92%).

Overall Yield: 48% (3 steps).

Mitsunobu-Thiolation Hybrid Route

Overall Yield: 73% (2 steps).

Analytical Characterization

Spectroscopic Data

Purity and Stability

Challenges and Mitigation Strategies

Oxidative Degradation

Thiol oxidation to disulfides is minimized by rigorous deoxygenation (Ar/N sparging) and addition of radical scavengers (e.g., BHT).

Regioselectivity in Substitution

Using bulky bases (e.g., DIPEA) and low temperatures (0°C) suppresses di- and tri-substitution byproducts.

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,3-difluorophenoxy)hexane-1-thiol, and how can intermediates be optimized?

- Methodology : Use nucleophilic aromatic substitution to couple 2,3-difluorophenol with a hexane-thiol precursor. Protect the thiol group (e.g., as a disulfide or trityl derivative) during synthesis to avoid oxidation. Reverse-phase column chromatography (RP-HPLC) with formic acid/water-acetonitrile gradients is effective for purification . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields of intermediates.

- Characterization : Confirm intermediates via LCMS (m/z analysis) and HPLC (retention time consistency under SQD-FA05 or similar conditions) .

Q. How can researchers validate the stability of the thiol group under varying pH and storage conditions?

- Methodology : Conduct accelerated degradation studies:

- Acidic/alkaline conditions: Expose the compound to trifluoroacetic acid (TFA) or ammonia solutions (0.1–1 M) and monitor thiol oxidation via LCMS .

- Storage: Compare stability in inert atmospheres (argon) versus ambient air using NMR or Ellman’s assay to quantify free thiols over time .

Advanced Research Questions

Q. How do electronic effects of the 2,3-difluorophenoxy moiety influence reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution on the aromatic ring. Compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings. Use Hammett parameters to correlate substituent effects with yields .

- Data Analysis : Contrast experimental results (e.g., m/z 701 [M+H]+ in fluorinated derivatives vs. non-fluorinated analogs) to identify steric/electronic trade-offs .

Q. What analytical strategies resolve contradictions in LCMS/HPLC data for fluorinated thiol derivatives?

- Methodology :

- Ion suppression: Add volatile ion-pairing agents (e.g., heptafluorobutyric acid) to improve LCMS signal clarity .

- Co-elution issues: Use orthogonal methods (e.g., HILIC chromatography or 2D-LC) to separate structurally similar byproducts .

- Quantitative NMR (qNMR): Validate purity independently when MS data conflicts with HPLC retention times .

Q. How can researchers design fluorinated thiol derivatives for targeted protein binding studies?

- Methodology :

- Docking simulations: Model interactions with cysteine-rich domains (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize derivatives with fluorinated aryl groups for enhanced hydrophobic/π-stacking interactions .

- Biolayer interferometry (BLI): Immobilize target proteins on biosensors to measure binding kinetics of thiol derivatives .

Key Considerations for Experimental Design

- Synthetic Challenges : Fluorine’s electronegativity may require higher activation energies in coupling reactions. Use Pd/Cu catalysts for C–S bond formation in thiol-aryl linkages .

- Safety Protocols : Thiols are prone to oxidation and may release toxic fumes (e.g., H₂S). Conduct reactions in fume hoods with real-time gas monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.